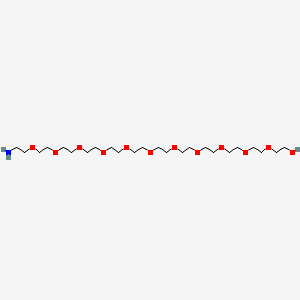

Amino-PEG12-alcohol

Beschreibung

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51NO12/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h26H,1-25H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIQEMLLJLGGFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Amino-PEG12-alcohol chemical properties

An In-depth Technical Guide on the Core Chemical Properties of Amino-PEG12-alcohol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, reactivity, and common experimental applications of this compound, a versatile heterobifunctional linker. The information is intended to support professionals in the fields of bioconjugation, drug delivery, and materials science.

This compound is a polyethylene glycol (PEG) derivative that features a primary amine (-NH2) group on one end and a hydroxyl (-OH) group on the other, separated by a 12-unit ethylene glycol chain.[1][2] This structure provides a flexible, hydrophilic spacer that is valuable in numerous biological applications.[3][4] The dual functionalities allow for sequential and specific chemical modifications.[1]

Data Presentation: Physical and Chemical Characteristics

The fundamental properties of this compound are summarized below.

| Property | Value | References |

| Chemical Formula | C24H51NO12 | |

| Molecular Weight | 545.67 g/mol | |

| CAS Number | 933789-97-0, 1345681-71-1 | |

| Appearance | Solid or viscous liquid | |

| Purity | ≥95% - 98% | |

| IUPAC Name | 35-amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-ol |

Data Presentation: Solubility

The hydrophilic PEG spacer enhances the molecule's solubility in aqueous solutions and a variety of organic solvents.

| Solvent | Solubility | References |

| Water | Soluble | |

| Dimethyl sulfoxide (DMSO) | Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Dichloromethane (DCM) | Soluble |

Data Presentation: Stability and Storage

Proper handling and storage are critical to maintain the reactivity and integrity of the compound.

| Condition | Recommendation | References |

| Long-term Storage | -20°C | |

| Short-term Storage | 0 - 4°C (days to weeks) | |

| Shelf Life | >2 years (if stored properly) | |

| Handling | Keep in a dry, dark environment. Use anhydrous solvents for reactions. | |

| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |

Reactivity and Applications

The utility of this compound stems from its bifunctional nature.

-

Primary Amine (-NH2) Group : This group is nucleophilic and readily reacts with electrophiles. It is commonly used for conjugation to molecules containing carboxylic acids (often activated as N-hydroxysuccinimide [NHS] esters), aldehydes, and ketones. This reaction forms stable amide bonds.

-

Hydroxyl (-OH) Group : The terminal alcohol provides a secondary site for further derivatization or can be replaced with other functional groups.

This dual reactivity makes it a valuable linker in several advanced applications:

-

Bioconjugation : Used to link biomolecules together, such as in the development of antibody-drug conjugates (ADCs).

-

Drug Delivery : The PEG chain enhances the solubility and circulation time of conjugated drugs and can reduce immunogenicity. It is a key component in creating PEGylated nanoparticles for targeted therapy.

-

PROTACs Synthesis : Serves as a PEG-based linker for creating Proteolysis Targeting Chimeras (PROTACs).

-

Surface Modification : Modifies the surface of materials and nanoparticles to improve biocompatibility and reduce non-specific protein binding.

Experimental Protocols

Below is a standard protocol for the conjugation of a protein (or other amine-containing molecule) to a carboxylated surface or molecule using this compound as a linker, which first involves activating the hydroxyl end and then reacting the amine end. A more common and direct use, however, is reacting the amine group. The protocol below details the conjugation of the amine group of this compound to a carboxylic acid via EDC/NHS chemistry.

Protocol: Conjugation of a Carboxylic Acid to this compound via EDC/NHS Chemistry

Objective: To covalently link a molecule containing a carboxylic acid (-COOH) to the primary amine of this compound, forming a stable amide bond.

Materials:

-

Molecule with a terminal carboxylic acid (Molecule-COOH)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or MES buffer, pH 7.0-8.0. Avoid amine-containing buffers like Tris.

-

Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching solution (e.g., 1M Tris-HCl, pH 8.0 or hydroxylamine)

-

Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

-

Preparation of Reagents :

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolve the Molecule-COOH in a minimal amount of DMF or DMSO before diluting it into the aqueous reaction buffer. The final concentration of the organic solvent should not exceed 10%.

-

Dissolve this compound in the reaction buffer.

-

-

Activation of Carboxylic Acid :

-

To the solution of Molecule-COOH, add a 1.5 to 5-fold molar excess of both EDC and NHS.

-

Incubate the mixture for 15-30 minutes at room temperature to generate the reactive NHS ester intermediate.

-

-

Conjugation Reaction :

-

Immediately add the activated Molecule-COOH solution to the this compound solution. A 10- to 20-fold molar excess of the activated molecule relative to the PEG linker is often used to ensure efficient labeling.

-

Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours on ice. Reaction progress can be monitored by techniques like TLC or LC-MS.

-

-

Quenching the Reaction :

-

Add the quenching solution to the reaction mixture to hydrolyze any unreacted NHS esters and stop the reaction.

-

-

Purification of the Conjugate :

-

Remove unreacted reagents and byproducts using dialysis or size-exclusion chromatography.

-

-

Characterization and Storage :

-

Confirm the successful conjugation using analytical techniques such as MALDI-TOF mass spectrometry or HPLC.

-

Store the final purified conjugate under conditions optimal for the specific molecule, typically at 4°C for short-term or -20°C/-80°C for long-term storage.

-

Mandatory Visualizations

The following diagrams illustrate the structure, experimental workflow, and logical applications of this compound.

Caption: Chemical Structure of this compound.

Caption: Workflow for EDC/NHS-mediated conjugation.

Caption: Applications derived from the bifunctional nature of the linker.

References

An In-depth Technical Guide to the Solubility of Amino-PEG12-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Amino-PEG12-alcohol, a bifunctional crosslinker pivotal in bioconjugation, drug delivery, and diagnostics. This document outlines its solubility in aqueous and organic solvents, presents a general protocol for solubility determination, and illustrates its primary application in the development of Antibody-Drug Conjugates (ADCs).

Introduction to this compound

This compound is a hydrophilic polyethylene glycol (PEG) derivative featuring a terminal primary amine group and a terminal hydroxyl group.[1][2] The 12-unit PEG spacer enhances the water solubility and biocompatibility of molecules to which it is conjugated.[3][4] The amine and hydroxyl groups serve as reactive handles for covalent attachment to various functional groups on biomolecules, making it a versatile tool in the field of bioconjugation.[1]

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, qualitative information from various suppliers indicates its solubility in a range of common laboratory solvents. The hydrophilic nature of the PEG chain is a key determinant of its solubility profile.

Table 1: Qualitative Solubility of this compound

| Solvent Name | Chemical Formula | Type | Solubility |

| Water | H₂O | Aqueous | Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Organic (Aprotic) | Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | Organic (Aprotic) | Soluble |

| Dimethylformamide (DMF) | C₃H₇NO | Organic (Aprotic) | Soluble |

Experimental Protocol: General Method for Solubility Determination

Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, DMSO, DCM, DMF)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the solvent in a vial. The exact amount should be more than what is expected to dissolve.

-

Seal the vial tightly to prevent solvent evaporation.

-

Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature).

-

Allow the suspension to equilibrate for an extended period (e.g., 24-48 hours) with continued gentle agitation to ensure saturation is reached.

-

-

Separation of Undissolved Solute:

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

-

Quantification of Dissolved Solute:

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a calibrated HPLC or another suitable analytical technique.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the tested solvent, typically expressed in mg/mL or g/L.

-

Below is a visual representation of this experimental workflow.

References

An In-depth Technical Guide to the Research Applications of Amino-PEG12-alcohol

For Researchers, Scientists, and Drug Development Professionals

Amino-PEG12-alcohol, a heterobifunctional linker, has emerged as a critical tool in modern biomedical research, particularly in the fields of drug delivery and targeted therapeutics. Its unique structure, featuring a discrete 12-unit polyethylene glycol (PEG) chain flanked by a terminal amine and a terminal alcohol, offers a versatile platform for the conjugation of a wide array of molecules. This guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate its integration into novel research and development projects.

Core Properties and Advantages

The defining characteristic of this compound is its precisely defined, monodisperse PEG chain. This discrete length (dPEG®) eliminates the polydispersity inherent in traditional PEG polymers, ensuring batch-to-batch consistency and simplifying the characterization of the final conjugate. The hydrophilic nature of the PEG chain imparts several advantageous properties to the conjugated molecules:

-

Enhanced Solubility: The PEG linker significantly improves the aqueous solubility of hydrophobic drugs and peptides, often a major hurdle in formulation development.

-

Reduced Aggregation: By creating a hydration shell, the PEG chain can prevent the aggregation of conjugated proteins or nanoparticles.

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutics by reducing renal clearance and shielding them from enzymatic degradation.[1]

-

Biocompatibility: PEG is known for its low immunogenicity and toxicity, making it a suitable component for in vivo applications.

The terminal amine and alcohol groups provide orthogonal handles for a variety of conjugation chemistries, allowing for the sequential and controlled assembly of complex biomolecular constructs.

Data Presentation: The Impact of PEGylation

The inclusion of a PEG linker, such as the 12-unit chain in this compound, has a quantifiable impact on the properties of bioconjugates. The following tables summarize key performance metrics influenced by PEGylation.

| Linker | Clearance (mL/day/kg) |

| No PEG | ~15 |

| PEG2 | ~10 |

| PEG4 | ~7 |

| PEG8 | ~5 |

| PEG12 | ~5 |

| PEG24 | ~5 |

Table 1: Impact of PEG Linker Length on ADC Clearance in Rats. This data demonstrates that increasing the PEG linker length up to eight units significantly decreases the systemic clearance of an antibody-drug conjugate (ADC). A plateau is reached around PEG8, with a PEG12 linker showing a similar low clearance rate, suggesting that this length is sufficient to achieve a significant improvement in the ADC's pharmacokinetic profile.[2]

| Cell Line | ADC without PEG (IC50, ng/mL) | ADC with PEG12 Linker (IC50, ng/mL) |

| SK-BR-3 (HER2-positive) | ~25 | ~40 |

| BT-474 (HER2-positive) | ~15 | ~30 |

| MDA-MB-468 (HER2-negative) | >10,000 | >10,000 |

Table 2: Representative In Vitro Cytotoxicity of a HER2-Targeted ADC. This table illustrates the potent and specific cytotoxicity of an ADC against HER2-positive cancer cell lines. While the inclusion of a PEG12 linker can sometimes lead to a slight decrease in in vitro potency (a higher IC50 value), the benefits in terms of improved pharmacokinetics often outweigh this effect in vivo.[3][4]

| Nanoparticle Core | Hydrodynamic Diameter (nm) - Unfunctionalized | Hydrodynamic Diameter (nm) - PEG12 Functionalized |

| Gold (Au) | ~20 | ~45 |

| Iron Oxide (Fe3O4) | ~15 | ~40 |

Table 3: Effect of this compound Functionalization on Nanoparticle Size. This table shows the increase in the hydrodynamic diameter of nanoparticles upon surface functionalization with this compound, as would be measured by Dynamic Light Scattering (DLS). This increase is indicative of the successful conjugation of the PEG linker to the nanoparticle surface, creating a hydration layer.[5]

Applications and Experimental Protocols

This compound is a versatile tool with applications spanning several key areas of biomedical research.

Antibody-Drug Conjugates (ADCs)

In the design of ADCs, the linker plays a pivotal role in connecting the antibody to the cytotoxic payload. This compound can be used to introduce a hydrophilic spacer, which can improve the ADC's therapeutic index.

This protocol describes a two-step process for conjugating a drug to an antibody via a maleimide-functionalized this compound linker.

Step 1: Synthesis of Maleimide-PEG12-Drug

-

Activation of the Drug's Carboxylic Acid:

-

Dissolve the drug containing a carboxylic acid (e.g., MMAE) (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).

-

Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) and N-Hydroxysuccinimide (NHS) (1.2 eq.).

-

Stir the reaction at room temperature for 4 hours to form the NHS ester of the drug.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Conjugation to this compound:

-

Dissolve this compound (1.0 eq.) in anhydrous DMF.

-

Add the activated drug-NHS ester solution dropwise to the this compound solution.

-

Add Diisopropylethylamine (DIPEA) (2.0 eq.) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Purify the resulting Drug-PEG12-alcohol by reverse-phase High-Performance Liquid Chromatography (HPLC).

-

-

Functionalization of the Alcohol Group with Maleimide:

-

Dissolve the purified Drug-PEG12-alcohol (1.0 eq.) in anhydrous Dichloromethane (DCM).

-

Add maleimidocaproic acid (1.2 eq.), DCC (1.2 eq.), and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

-

Stir the reaction at room temperature for 6 hours.

-

Purify the final Maleimide-PEG12-Drug linker by silica gel chromatography.

-

Step 2: Conjugation to the Antibody

-

Antibody Reduction:

-

Prepare the antibody (e.g., Trastuzumab) in a phosphate-buffered saline (PBS) solution containing 1 mM EDTA.

-

Add a 5-10 fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) to reduce the interchain disulfide bonds.

-

Incubate at 37°C for 1-2 hours.

-

Remove excess TCEP using a desalting column.

-

-

Conjugation Reaction:

-

Immediately add the Maleimide-PEG12-Drug linker (1.5-fold molar excess per generated thiol) to the reduced antibody solution.

-

Incubate the reaction at 4°C for 4 hours or at room temperature for 1 hour.

-

Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine.

-

-

Purification and Characterization:

-

Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other small molecules.

-

Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy, and confirm its integrity by SDS-PAGE and mass spectrometry.

-

Figure 1: Experimental workflow for the synthesis of a cysteine-linked ADC.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component influencing the efficacy of the PROTAC. This compound provides a flexible and hydrophilic linker that can facilitate the formation of a productive ternary complex.

This protocol outlines the synthesis of a PROTAC targeting the Androgen Receptor (AR), using this compound as a linker.

-

Synthesis of Ligand-Linker Intermediate:

-

Activate the carboxylic acid group of a known AR ligand (e.g., a derivative of enzalutamide) using HATU (1.1 eq.) and DIPEA (2.0 eq.) in DMF.

-

Add this compound (1.0 eq.) to the activated AR ligand and stir at room temperature overnight.

-

Purify the resulting AR-Ligand-PEG12-OH by reverse-phase HPLC.

-

-

Activation of the Terminal Alcohol:

-

Dissolve the AR-Ligand-PEG12-OH in DCM.

-

Activate the terminal hydroxyl group by converting it to a leaving group, for example, by reaction with methanesulfonyl chloride (MsCl) (1.2 eq.) and triethylamine (TEA) (1.5 eq.) at 0°C for 2 hours.

-

-

Conjugation to the E3 Ligase Ligand:

-

Dissolve the E3 ligase ligand (e.g., pomalidomide with a free amine) (1.0 eq.) in DMF.

-

Add the mesylated AR-Ligand-PEG12-OMs (1.1 eq.) and a base such as potassium carbonate (K2CO3) (3.0 eq.).

-

Heat the reaction at 80°C for 12 hours.

-

Purify the final PROTAC molecule by preparative HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Figure 2: Experimental workflow for the synthesis of an AR-targeting PROTAC.

Nanoparticle Surface Functionalization

This compound can be used to modify the surface of nanoparticles (e.g., gold or iron oxide nanoparticles) to improve their biocompatibility, stability in biological media, and to provide a reactive handle for further conjugation of targeting ligands or therapeutic agents.

This protocol describes the functionalization of citrate-stabilized AuNPs with this compound via a thiol-terminated linker.

-

Synthesis of Thiol-PEG12-Amine:

-

React this compound with an excess of N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) to introduce a protected thiol group.

-

Reduce the pyridyldithio group with a reducing agent like Dithiothreitol (DTT) to expose the free thiol.

-

Purify the resulting Thiol-PEG12-Amine.

-

-

Nanoparticle Functionalization:

-

Prepare a solution of citrate-stabilized AuNPs in water.

-

Add a solution of Thiol-PEG12-Amine in water to the AuNP solution. The thiol group will displace the citrate on the gold surface.

-

Allow the reaction to proceed for several hours at room temperature with gentle stirring.

-

Remove excess linker by centrifugation and resuspension of the nanoparticle pellet in clean buffer. Repeat this washing step three times.

-

-

Characterization:

-

Confirm the successful functionalization by measuring the change in hydrodynamic diameter using Dynamic Light Scattering (DLS).

-

Assess the change in surface charge using zeta potential measurements.

-

Quantify the amount of conjugated linker using techniques like Thermogravimetric Analysis (TGA) or by reacting the terminal amine with a fluorescent dye and measuring the fluorescence.

-

Figure 3: Workflow for the functionalization of gold nanoparticles.

Signaling Pathways

The therapeutic agents developed using this compound often target critical signaling pathways involved in cancer progression.

HER2 Signaling Pathway in Breast Cancer

HER2-targeted ADCs are designed to deliver cytotoxic payloads to cancer cells overexpressing the HER2 receptor. Upon binding to HER2, the ADC is internalized, and the payload is released, leading to cell death. This targeted approach aims to spare healthy cells with low HER2 expression.

Figure 4: Simplified HER2 signaling pathway targeted by ADCs.

Androgen Receptor Signaling Pathway in Prostate Cancer

PROTACs targeting the Androgen Receptor (AR) are being developed for the treatment of prostate cancer, particularly castration-resistant forms. These PROTACs induce the degradation of the AR protein, thereby inhibiting androgen-driven cancer cell growth.

Figure 5: Simplified Androgen Receptor signaling pathway targeted by PROTACs.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in drug development and nanotechnology. Its well-defined structure and advantageous physicochemical properties facilitate the creation of more homogeneous, soluble, and stable bioconjugates. The detailed protocols and workflows provided in this guide are intended to serve as a practical resource for the rational design and synthesis of next-generation therapeutics and diagnostics. As the field of targeted medicine continues to advance, the strategic use of discrete PEG linkers like this compound will undoubtedly play a crucial role in the development of safer and more effective treatments.

References

- 1. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Effect of Linker Stereochemistry on the Activity of Indolinobenzodiazepine Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

A Technical Guide to Amino-PEG12-alcohol for Researchers and Drug Development Professionals

This in-depth guide provides comprehensive technical information on Amino-PEG12-alcohol, a versatile heterobifunctional linker crucial for advancing bioconjugation, drug delivery, and nanotechnology. Primarily aimed at researchers, scientists, and professionals in drug development, this document outlines its chemical properties, supplier details, and key applications, supported by experimental considerations and workflow visualizations.

Core Properties and CAS Number

This compound is a polyethylene glycol (PEG) derivative featuring a terminal primary amine group (-NH2) and a terminal hydroxyl group (-OH) separated by a 12-unit PEG spacer. This structure imparts water solubility and flexibility, making it an ideal linker for connecting molecules in aqueous environments.[1][2][3]

There are two CAS numbers frequently associated with this compound: 1345681-71-1 [1][4] and 933789-97-0 . Both are used by various chemical suppliers, and it is advisable to confirm the specific product details with the chosen vendor.

Quantitative Data Summary

The key quantitative specifications for this compound are summarized in the table below. Purity levels and molecular weight may slightly vary between suppliers and batches.

| Property | Value | Citations |

| CAS Number | 1345681-71-1 / 933789-97-0 | |

| Molecular Formula | C24H51NO12 | |

| Molecular Weight | ~545.67 g/mol | |

| Purity | >95% or >98% | |

| Appearance | White to off-white solid or viscous oil | |

| Solubility | Soluble in water and most organic solvents |

Key Applications and Experimental Protocols

This compound's bifunctional nature allows for a wide range of applications in bioconjugation and material science. The primary amine can be reacted with activated carboxylic acids (e.g., NHS esters) to form stable amide bonds, while the hydroxyl group can be used for further derivatization.

Antibody-Drug Conjugate (ADC) Synthesis

In ADC development, this compound can serve as a hydrophilic linker connecting a cytotoxic drug to a monoclonal antibody. The PEG spacer enhances the ADC's solubility and pharmacokinetic properties.

Experimental Workflow for ADC Synthesis:

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Detailed Methodologies:

A general protocol for conjugating a drug to an antibody via this compound involves a two-step process:

-

Drug-Linker Conjugation:

-

The cytotoxic drug, which typically possesses a carboxylic acid group, is first activated. This is commonly achieved using carbodiimide chemistry, for example, with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester.

-

The activated drug is then reacted with the primary amine of this compound in an appropriate organic solvent (e.g., DMSO or DMF) at a neutral to slightly basic pH (7-8.5). The reaction progress can be monitored by techniques like LC-MS or TLC.

-

The resulting drug-linker conjugate is purified to remove unreacted starting materials.

-

-

Antibody Conjugation:

-

The hydroxyl group on the drug-linker conjugate is then activated or modified to react with a suitable functional group on the antibody. For instance, it can be converted to a maleimide group to react with thiol groups on the antibody, which can be generated by reducing interchain disulfide bonds.

-

The purified drug-linker is incubated with the antibody under controlled conditions (pH, temperature, and stoichiometry) to form the final ADC.

-

The ADC is then purified using techniques such as size-exclusion chromatography (SEC) or dialysis to remove unconjugated drug-linker and other impurities.

-

PROTAC Synthesis

This compound is also a valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length and composition are critical for the formation of a stable ternary complex and subsequent protein degradation.

Experimental Workflow for PROTAC Synthesis:

Caption: General workflow for PROTAC synthesis.

Detailed Methodologies:

The synthesis of a PROTAC using this compound typically involves a stepwise approach:

-

First Ligand Attachment: One of the ligands (either for the protein of interest or the E3 ligase) is conjugated to one end of the this compound linker. For example, if the ligand has a carboxylic acid, it can be coupled to the amine of the linker using standard amide bond formation chemistry (e.g., with HATU or EDC/NHS).

-

Second Ligand Attachment: The remaining functional group on the linker-ligand intermediate (the hydroxyl group) is then modified or activated to react with the second ligand. This might involve converting the hydroxyl to a more reactive group, such as a tosylate or a mesylate, for subsequent nucleophilic substitution by the second ligand.

-

Purification: After each coupling step, purification by chromatography (e.g., HPLC) is essential to isolate the desired product.

Surface Modification of Nanoparticles

The properties of nanoparticles can be significantly enhanced by surface modification with PEG linkers like this compound. This process, known as PEGylation, can improve nanoparticle stability in biological fluids, reduce non-specific protein adsorption, and provide functional handles for attaching targeting molecules.

Experimental Workflow for Nanoparticle Surface Modification:

Caption: Workflow for nanoparticle surface modification.

Detailed Methodologies:

-

Nanoparticle Surface Functionalization: The surface of the nanoparticle must first be functionalized with groups that can react with the linker. For silica or metal oxide nanoparticles, this is often achieved by treating them with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), to introduce primary amine groups.

-

PEGylation: The amine-functionalized nanoparticles are then reacted with an activated form of this compound. For this, the hydroxyl end of the linker is typically converted to a group that reacts with amines, such as an NHS ester. The reaction is carried out in a suitable buffer, and excess linker is removed by centrifugation and washing.

-

Further Bioconjugation: The terminal amine group of the now-PEGylated nanoparticle is available for the covalent attachment of targeting ligands, imaging agents, or therapeutic molecules using appropriate crosslinking chemistry.

Supplier Information

This compound is commercially available from a variety of suppliers specializing in PEG linkers and bioconjugation reagents. Some of the prominent suppliers include:

-

MedKoo Biosciences

-

CD Bioparticles

-

AxisPharm

-

BroadPharm

-

MedChemExpress

-

PurePEG

-

TargetMol

It is recommended to request a certificate of analysis from the supplier to confirm the purity and identity of the product.

This guide provides a foundational understanding of this compound for its effective application in research and development. The provided workflows and experimental considerations should serve as a starting point for the design and execution of specific bioconjugation and material science projects.

References

The Dual Functionality of Amino-PEG12-alcohol: An In-depth Technical Guide

Introduction

Amino-PEG12-alcohol is a heterobifunctional linker molecule that plays a critical role in modern bioconjugation, drug delivery, and proteomics.[1][2][3] Its structure, featuring a terminal primary amino group and a terminal hydroxyl group connected by a 12-unit polyethylene glycol (PEG) spacer, provides a versatile platform for covalently linking molecules. The PEG spacer enhances solubility and biocompatibility while providing spatial separation between the conjugated entities.[4][5] This guide provides a detailed examination of the distinct roles and reactivities of the terminal amino and hydroxyl groups, complete with experimental protocols and quantitative data to inform researchers in drug development and other scientific fields.

The Role and Reactivity of the Terminal Amino Group

The primary amine (-NH2) of this compound is a highly reactive nucleophile, making it the principal site for conjugation to a wide array of molecules. It readily reacts with electrophilic functional groups to form stable covalent bonds.

Amide Bond Formation: The Workhorse of Bioconjugation

The most common application of the terminal amino group is its reaction with carboxylic acids or their activated esters, such as N-hydroxysuccinimide (NHS) esters, to form a highly stable amide bond. This reaction is favored for its high efficiency and the exceptional stability of the resulting amide linkage under physiological conditions.

Key Characteristics of Amine-Based Conjugation:

-

High Reactivity: The primary amine efficiently reacts with NHS esters at neutral to slightly basic pH (7-9).

-

Bond Stability: Amide bonds are significantly more resistant to hydrolysis compared to ester bonds, providing greater stability for the final conjugate in biological environments.

-

Versatility: This chemistry is widely used to conjugate PEG linkers to proteins (via lysine residues or the N-terminus), peptides, and small molecule drugs.

Quantitative Data on Amine Reactivity

The efficiency of amide bond formation is crucial for achieving high yields of purified conjugate. The choice of coupling reagent significantly impacts the reaction outcome.

| Coupling Reagent System | Typical Yield (%) | Key Advantages | Key Disadvantages |

| EDC/NHS | > 85% | Water-soluble byproducts, mild reaction conditions. | Requires careful pH control for optimal stability. |

| HATU | > 90% | High efficiency, fast reaction times, low racemization. | Higher cost. |

| DCC/NHS | > 80% | High activation efficiency. | Insoluble urea byproduct requires filtration. |

Table 1: Comparison of common coupling reagents for the formation of amide bonds with PEG linkers.

Experimental Protocol: Conjugation of this compound to a Protein via NHS Ester

This protocol outlines the general procedure for labeling a protein with this compound that has been pre-activated with an NHS ester.

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

NHS-activated this compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Equilibrate the vial of NHS-activated this compound to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10 mM stock solution of the NHS-activated PEG linker in anhydrous DMSO or DMF.

-

Add a 20-fold molar excess of the PEG linker solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quench the reaction by adding the quenching buffer to consume any unreacted NHS-activated PEG.

-

Purify the PEGylated protein conjugate using a desalting column or dialysis to remove unreacted PEG and byproducts.

Signaling Pathway Visualization: PROTAC Formation

This compound is a commonly used linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG12 spacer plays a crucial role in optimizing the orientation and distance between the two proteins to facilitate the formation of a stable ternary complex.

Caption: Workflow of PROTAC synthesis and its mechanism of action.

The Role and Reactivity of the Terminal Hydroxyl Group

The terminal hydroxyl (-OH) group of this compound is less reactive than the amino group but offers a valuable secondary site for chemical modification. This allows for sequential or orthogonal conjugation strategies, where the amino group is reacted first, followed by modification of the hydroxyl group.

Activation of the Hydroxyl Group

To make the hydroxyl group reactive towards nucleophiles, it must first be "activated" by converting it into a better leaving group. Common activation strategies include:

-

Tosylation/Mesylation: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base converts the hydroxyl group into a tosylate or mesylate, respectively. These are excellent leaving groups for subsequent nucleophilic substitution reactions.

-

Oxidation: The primary alcohol can be oxidized to a carboxylic acid using oxidizing agents like Jones reagent or TEMPO. The resulting carboxyl group can then be coupled to an amine using standard carbodiimide chemistry (e.g., EDC/NHS).

Quantitative Data on Hydroxyl Group Functionalization

The efficiency of converting the hydroxyl group to other functionalities is critical for multi-step synthesis.

| Conversion Step | Reagents | Solvent | Yield (%) |

| Tosylation | Tosyl Chloride, Triethylamine | Dichloromethane | >95% |

| Mesylation | Mesyl Chloride, Triethylamine | Dichloromethane | 99% |

| Azidation (from Tosylate) | Sodium Azide | DMF | 80 - 97% |

| Amination (from Azide) | Zinc, Ammonium Chloride | THF/Water | 82 - 99% |

Table 2: Typical reaction yields for the functionalization of PEG hydroxyl groups.

Experimental Protocol: Tosylation of the Terminal Hydroxyl Group

This protocol describes the activation of the terminal hydroxyl group of a PEG linker by converting it to a tosylate.

Materials:

-

This compound (with the amino group protected, if necessary)

-

Tosyl chloride (TsCl)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and round-bottom flask

-

Ice bath

Procedure:

-

Dissolve the PEG-alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution in an ice bath to 0°C.

-

Add triethylamine (2-3 equivalents) to the solution and stir for 10 minutes.

-

Slowly add a solution of tosyl chloride (1.5-2 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water to remove salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the PEG-tosylate.

Experimental Workflow Visualization: Antibody-Drug Conjugate (ADC) Synthesis

The dual functionality of this compound is highly advantageous in the synthesis of ADCs. The amino group can be used to attach the linker to a payload molecule (drug), while the hydroxyl group can be modified to create a reactive handle for conjugation to an antibody. For example, the hydroxyl can be converted to an azide for "click chemistry" with an alkyne-modified antibody.

References

- 1. US7125558B2 - Process for the preparation of activated polyethylene glycols - Google Patents [patents.google.com]

- 2. tandfonline.com [tandfonline.com]

- 3. precisepeg.com [precisepeg.com]

- 4. books.rsc.org [books.rsc.org]

- 5. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Protein Bioconjugation using Amino-PEG12-alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely established bioconjugation technique used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2][3][4][5] The covalent attachment of PEG chains can enhance protein stability, increase in vivo half-life, reduce immunogenicity, and improve solubility. This document provides a detailed protocol for the bioconjugation of proteins using Amino-PEG12-alcohol, a heterobifunctional linker.

The presence of both an amino and a hydroxyl group on the PEG linker allows for versatile, multi-step conjugation strategies. This protocol focuses on a common approach: the activation of a protein's surface carboxyl groups (from aspartic and glutamic acid residues) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by the covalent attachment of the amine group of the this compound linker. This method creates a stable amide bond between the protein and the PEG linker. The terminal hydroxyl group of the conjugated PEG remains available for subsequent modification, such as the attachment of a small molecule drug or an imaging agent.

Experimental Workflow

The overall experimental workflow for the bioconjugation of a protein with this compound via EDC/NHS chemistry is depicted below. This process involves the activation of the protein's carboxyl groups, conjugation with the amino-PEG linker, and subsequent purification of the PEGylated protein conjugate.

Figure 1: Experimental workflow for protein conjugation with this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the PEGylation of a model protein. Note that these values should be optimized for each specific protein and application.

| Parameter | Recommended Range | Purpose |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can sometimes lead to intermolecular crosslinking. |

| Molar Ratio (EDC:NHS:Protein COOH) | 2:1:1 to 10:5:1 | To achieve efficient activation of carboxyl groups. |

| Molar Ratio (this compound:Protein) | 10:1 to 50:1 | A molar excess of the PEG linker drives the reaction towards completion. The optimal ratio should be determined empirically. |

| Activation pH | 5.0 - 6.0 (MES Buffer) | Optimal pH for EDC/NHS activation of carboxyl groups. |

| Conjugation pH | 7.2 - 7.5 (PBS or Borate Buffer) | Efficient reaction of NHS esters with primary amines occurs at neutral to slightly basic pH. |

| Reaction Time (Activation) | 15 - 30 minutes | Sufficient time for the formation of the NHS-ester intermediate. |

| Reaction Time (Conjugation) | 2 - 4 hours at Room Temp. or Overnight at 4°C | Reaction time can be adjusted based on protein stability and desired degree of PEGylation. |

| Quenching Reagent | Tris or Glycine (50-100 mM final conc.) | To stop the reaction by consuming unreacted NHS esters. |

| Expected Conjugation Efficiency | 40 - 80% | Highly dependent on the protein, number of accessible carboxyl groups, and reaction conditions. |

| Protein Recovery | > 70% | Dependent on the purification method and protein stability. |

Experimental Protocols

Materials and Reagents

-

Protein of interest

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification column (e.g., Size Exclusion Chromatography - SEC)

-

Dialysis tubing or cassettes

Protocol 1: Protein Activation with EDC/NHS

-

Prepare Protein Solution: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Activation Buffer via dialysis or desalting column.

-

Prepare Activation Reagents: Immediately before use, prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO.

-

Activate Protein: Add the EDC and NHS stock solutions to the protein solution. A typical molar excess is 5-20 fold for both EDC and NHS over the amount of protein.

-

Incubate: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Protocol 2: Conjugation of Activated Protein with this compound

-

Prepare PEG Linker: Dissolve the this compound in Conjugation Buffer.

-

Adjust pH: Increase the pH of the activated protein solution to 7.2-7.5 by adding the Conjugation Buffer.

-

Add PEG Linker: Add the this compound solution to the activated protein solution. A 10- to 50-fold molar excess of the PEG linker over the protein is a common starting point.

-

Incubate: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for an additional 30 minutes.

Protocol 3: Purification of the PEGylated Protein

-

Remove Unreacted Reagents: The purification of the PEGylated protein is crucial to remove unreacted PEG linker and byproducts.

-

Size Exclusion Chromatography (SEC): SEC is a highly effective method for separating the larger PEG-protein conjugate from the smaller, unreacted PEG molecules and other reaction components.

-

Ion Exchange Chromatography (IEX): IEX can be used to separate PEGylated proteins based on differences in their surface charge compared to the unmodified protein.

-

Dialysis: Dialysis can be used to remove small molecule impurities, but it is less effective at removing unreacted PEG linker, especially if it is of a similar molecular weight to the protein.

Characterization of PEGylated Protein

After purification, the extent of PEGylation and the integrity of the conjugate should be assessed using various analytical techniques.

| Characterization Method | Information Obtained |

| SDS-PAGE | Estimation of the increase in molecular weight and assessment of purity. |

| Size Exclusion Chromatography (SEC-HPLC) | Determination of the hydrodynamic radius, purity, and presence of aggregates. |

| Mass Spectrometry (MS) | Accurate determination of the molecular weight and the degree of PEGylation (number of PEG chains per protein). |

| Peptide Mapping | Identification of the specific amino acid residues that have been PEGylated. |

Signaling Pathway Context

The application of PEGylated proteins often involves their interaction with specific signaling pathways. For instance, a PEGylated growth factor might be designed to have a longer circulating half-life, leading to sustained activation of its corresponding receptor and downstream signaling cascade.

Figure 2: Generalized signaling pathway activation by a PEGylated protein.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low PEGylation Efficiency | Inactive EDC/NHS | Use fresh, high-quality reagents. Prepare stock solutions immediately before use. |

| Inaccessible Carboxyl Groups | Denature and refold the protein under controlled conditions (if feasible) to expose more carboxyl groups. | |

| Suboptimal pH | Ensure the activation and conjugation steps are performed at the recommended pH values. | |

| Protein Precipitation | High Protein Concentration | Reduce the protein concentration during the conjugation reaction. |

| Intermolecular Crosslinking | Decrease the molar ratio of EDC/NHS to the protein. | |

| Heterogeneous Product | Non-specific reactions | Optimize the reaction time and temperature to control the extent of PEGylation. Further purification may be required. |

References

- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]

- 5. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]

Application Notes and Protocols for Utilizing Amino-PEG12-alcohol as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC. Among the various linker types, polyethylene glycol (PEG) linkers, such as Amino-PEG12-alcohol, offer distinct advantages due to their hydrophilicity, flexibility, and biocompatibility.

This compound is a bifunctional PEG linker containing a terminal amine group and a terminal hydroxyl group, connected by a 12-unit PEG chain. This structure provides a versatile scaffold for the synthesis of PROTACs, enabling the conjugation of a POI ligand and an E3 ligase ligand. The hydrophilic nature of the PEG chain can enhance the aqueous solubility and cell permeability of the resulting PROTAC, which is often a challenge for these relatively large molecules. The flexibility of the 12-unit PEG chain can also facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a crucial step for efficient ubiquitination and subsequent degradation.

These application notes provide a comprehensive overview of the use of this compound as a PROTAC linker, including its synthesis, characterization, and application in the development of potent and selective protein degraders. Detailed protocols for key experiments are provided to guide researchers in the evaluation of PROTACs incorporating this linker.

Signaling Pathway of PROTAC Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data Presentation

The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. The key parameters used to quantify this activity are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following table provides a representative example of the degradation data for a hypothetical PROTAC, "PROTAC-X," which utilizes an this compound linker to target a protein of interest (POI-X) for degradation via the Cereblon (CRBN) E3 ligase.

| PROTAC | Target Protein | E3 Ligase Ligand | Linker | Cell Line | DC50 (nM) | Dmax (%) |

| PROTAC-X | POI-X | Pomalidomide | This compound | HEK293 | 15 | >95 |

| Control | POI-X | Pomalidomide | (No Linker) | HEK293 | >10,000 | <10 |

Note: The data presented in this table is hypothetical and serves as an illustrative example of how to present quantitative data for a PROTAC. Actual DC50 and Dmax values will vary depending on the specific target protein, ligands, and cell line used.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC using this compound, where one ligand is attached via an amide bond and the other via a different coupling chemistry (e.g., etherification).

Materials:

-

This compound

-

POI ligand with a carboxylic acid functional group

-

E3 ligase ligand with a leaving group (e.g., a halogen)

-

Coupling agents (e.g., HATU, HOBt, EDC)

-

Base (e.g., DIPEA, triethylamine)

-

Solvents (e.g., DMF, DMSO)

-

Purification supplies (e.g., HPLC)

Workflow Diagram:

Caption: General workflow for PROTAC synthesis.

Procedure:

-

Step 1: Coupling of the POI Ligand a. Dissolve the POI ligand with a carboxylic acid (1 equivalent) and this compound (1.1 equivalents) in DMF. b. Add a coupling agent such as HATU (1.2 equivalents) and a base such as DIPEA (2 equivalents). c. Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS. d. Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). e. Purify the resulting intermediate (POI-Linker) by flash column chromatography or preparative HPLC.

-

Step 2: Coupling of the E3 Ligase Ligand a. Dissolve the purified POI-Linker intermediate (1 equivalent) in a suitable solvent such as DMF. b. Add a base such as sodium hydride (1.2 equivalents) to deprotonate the terminal alcohol of the PEG linker. c. Add the E3 ligase ligand with a leaving group (1.1 equivalents). d. Stir the reaction at room temperature or heat as necessary, monitoring by LC-MS. e. Once the reaction is complete, quench with water and extract the final PROTAC product. f. Purify the final PROTAC by preparative HPLC.

-

Characterization: a. Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Protocol 2: Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Materials:

-

Cell culture reagents

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Workflow Diagram:

Caption: Western Blot experimental workflow.

Procedure:

-

Cell Culture and Treatment: a. Plate cells in 6-well plates at a density that allows for 70-80% confluency on the day of treatment. b. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS. b. Lyse the cells with lysis buffer and collect the lysates. c. Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting: a. Normalize the protein concentrations of all samples. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a membrane. d. Block the membrane with a suitable blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody. g. Detect the protein bands using a chemiluminescent substrate and an imaging system. h. Strip the membrane and re-probe with an antibody against a loading control.

-

Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein levels to the loading control. c. Calculate the percentage of protein degradation relative to the vehicle control. d. Determine the DC50 and Dmax values from the dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability, to assess the cytotoxic effects of the PROTAC.

Materials:

-

Cells and culture medium

-

96-well plates

-

PROTAC compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate reader

Procedure:

-

Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: a. Treat the cells with a serial dilution of the PROTAC (e.g., 0.01 nM to 100 µM) and a vehicle control. b. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: a. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

-

Solubilization: a. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: a. Measure the absorbance at 570 nm using a 96-well plate reader.

-

Data Analysis: a. Subtract the background absorbance from a blank well. b. Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC50 value.

Conclusion

This compound is a valuable and versatile linker for the development of PROTACs. Its hydrophilic and flexible nature can contribute to improved physicochemical properties and potent degradation activity. The protocols and information provided in these application notes offer a comprehensive guide for researchers to synthesize, evaluate, and optimize PROTACs utilizing this promising linker, thereby accelerating the discovery of novel protein degraders for therapeutic applications.

Surface Modification of Nanoparticles with Amino-PEG12-alcohol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone technique in nanomedicine and drug delivery.[1] PEGylation creates a hydrophilic protective layer around nanoparticles, which can enhance their stability in biological fluids, reduce non-specific protein adsorption (biofouling), and prolong systemic circulation time by evading the mononuclear phagocyte system.[1][2] This "stealth" characteristic is crucial for enabling nanoparticles to effectively reach their target tissues.[2][3]

Amino-PEG12-alcohol is a heterobifunctional, water-soluble PEG linker ideal for nanoparticle surface modification. It possesses a terminal primary amine group (NH2) and a terminal hydroxyl group (-OH). The amine group allows for covalent conjugation to nanoparticles with surface carboxyl groups or activated esters (like NHS esters), while the hydroxyl group can be used for further derivatization if desired. This application note provides detailed protocols for the surface modification of carboxylated nanoparticles with this compound, methods for characterization, and expected quantitative outcomes.

Applications

The functionalization of nanoparticles with this compound is primarily aimed at improving their in vivo performance for applications such as:

-

Drug Delivery: Creating long-circulating nanocarriers for systemic delivery of therapeutics, including small molecules and biologics. The enhanced circulation can lead to increased accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

-

Gene Delivery: Improving the stability and circulation time of non-viral gene vectors.

-

Medical Imaging: Enhancing the performance of nanoparticle-based contrast agents for modalities like MRI.

-

Targeted Therapies: The terminal hydroxyl group of the PEG linker can be further modified to attach targeting ligands (e.g., antibodies, peptides) for active targeting of specific cells or tissues.

Quantitative Data Summary

Successful surface modification with this compound leads to predictable changes in the physicochemical properties of the nanoparticles. The following table summarizes typical quantitative data for a model 100 nm carboxylated nanoparticle before and after modification.

| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | PEG Grafting Density (PEG chains/nm²) |

| Carboxylated Nanoparticles (Initial) | 100 ± 5 | < 0.15 | -35 ± 5 | 0 |

| PEGylated Nanoparticles (Final) | 115 ± 5 | < 0.20 | -5 ± 3 | 0.5 - 2.0 |

Note: Values are illustrative and can vary based on the nanoparticle core material, initial surface chemistry, and reaction conditions.

Experimental Protocols

This section details the protocol for conjugating this compound to nanoparticles with surface carboxylic acid groups using a two-step carbodiimide reaction involving EDC and NHS.

Materials and Reagents

-

Carboxylated Nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS) for better water solubility

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

-

Deionized (DI) water

-

Centrifugal filter units (with appropriate molecular weight cut-off)

-

pH meter, vortex mixer, and centrifuge

Protocol 1: Nanoparticle Surface Activation and PEGylation

This protocol is designed for a typical lab-scale reaction. Adjust volumes and amounts as needed.

Step 1: Activation of Carboxyl Groups

-

Resuspend carboxylated nanoparticles in 0.1 M MES buffer (pH 6.0) to a concentration of 10 mg/mL.

-

Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 15 mg/mL) in cold MES buffer immediately before use. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.

-

Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the surface carboxyl groups on the nanoparticles. Calculation of surface groups may require prior characterization or estimation based on synthesis protocols.

-

Incubate the mixture for 15-30 minutes at room temperature with gentle, continuous mixing to form reactive NHS esters on the nanoparticle surface.

Step 2: Conjugation with this compound

-

Dissolve this compound in PBS (pH 7.4) to a desired concentration (e.g., 20 mg/mL).

-

Add the activated nanoparticles (from Step 1) to the this compound solution. A 10 to 50-fold molar excess of the PEG linker relative to the nanoparticle surface groups is recommended to drive the reaction to completion.

-

Ensure the final pH of the reaction mixture is between 7.2 and 8.0 for optimal reaction of the amine group with the NHS ester. Adjust with PBS if necessary.

-

Allow the conjugation reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with continuous gentle mixing.

Step 3: Quenching and Purification

-

To quench the reaction and deactivate any remaining NHS esters, add a quenching solution (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

-

Purify the PEGylated nanoparticles from excess reagents and byproducts. Centrifugation is a common method:

-

Pellet the nanoparticles by centrifugation (speed and time depend on nanoparticle size and density).

-

Remove the supernatant containing unreacted PEG and other reagents.

-

Resuspend the nanoparticle pellet in fresh PBS or DI water.

-

-

Repeat the washing (centrifugation and resuspension) cycle at least three times to ensure complete removal of impurities.

-

For smaller nanoparticles that are difficult to pellet, use centrifugal filter units with a molecular weight cut-off that retains the nanoparticles while allowing the smaller PEG molecules to pass through.

-

Resuspend the final purified PEGylated nanoparticles in a suitable buffer for storage and characterization.

Characterization Methods

1. Hydrodynamic Diameter and Polydispersity Index (PDI)

-

Technique: Dynamic Light Scattering (DLS).

-

Purpose: To measure the increase in nanoparticle size due to the attached PEG chains and to assess the size distribution of the sample. A slight increase in PDI is expected but should remain in an acceptable range (typically < 0.3) for biomedical applications.

2. Surface Charge

-

Technique: Zeta Potential Measurement.

-

Purpose: To confirm the shielding of the negatively charged carboxyl groups by the neutral PEG chains. A successful PEGylation will result in a shift of the zeta potential from highly negative (e.g., -35 mV) towards neutral (e.g., -5 mV).

3. Confirmation of PEGylation

-

Technique: Fourier-Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) Spectroscopy.

-

Purpose: To detect the characteristic peaks of the PEG chains (e.g., C-O-C ether stretch in FTIR) on the nanoparticle surface. For NMR, the sample may need to be dissolved or the PEG cleaved from the surface.

4. Quantification of PEG Grafting Density

-

Technique: Thermogravimetric Analysis (TGA) or Quantitative NMR (qNMR).

-

Purpose: TGA measures the weight loss of the sample as it is heated, allowing for quantification of the organic PEG layer on an inorganic nanoparticle core. qNMR can be used to quantify the total amount of PEG after dissolving the nanoparticles. Alternatively, colorimetric assays like the ninhydrin assay can quantify the reduction in available primary amines on a surface after conjugation, though this is more applicable when starting with an amine-functionalized particle.

Visualizations

Caption: Experimental workflow for nanoparticle PEGylation.

Caption: Chemical pathway for EDC/NHS mediated conjugation.

References

Application Notes and Protocols for Coupling Carboxylic Acids to Amino-PEG12-alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely utilized bioconjugation technique in drug development and research. It enhances the therapeutic properties of molecules by improving solubility, increasing in vivo stability, and reducing immunogenicity. This document provides detailed application notes and protocols for the coupling of carboxylic acids to Amino-PEG12-alcohol, a monodisperse PEG linker with a terminal amine and a terminal hydroxyl group. The primary method detailed is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a stable amide bond.

These protocols are designed to be a comprehensive guide for researchers, offering insights into reaction mechanisms, optimization, purification, and characterization of the resulting PEGylated conjugate.

Principle of the Reaction: EDC/NHS Amide Coupling

The coupling of a carboxylic acid to the primary amine of this compound is most commonly achieved via a two-step process mediated by EDC and NHS.

-

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.

-

Formation of a Stable NHS Ester: This intermediate readily reacts with NHS to form a more stable, amine-reactive NHS ester. This activated ester is less susceptible to hydrolysis in aqueous environments compared to the O-acylisourea intermediate.[1][2]

-

Amide Bond Formation: The NHS ester then reacts with the primary amine of the this compound, forming a stable amide bond and releasing NHS.

This two-step approach generally leads to higher coupling efficiencies and fewer side products compared to using EDC alone.[1]

References

Application Notes and Protocols for Site-Specific Protein Modification with Amino-PEG12-alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins with polyethylene glycol (PEG), or PEGylation, is a premier strategy for enhancing the therapeutic properties of protein-based drugs. By covalently attaching PEG chains to a specific site on a protein, it is possible to improve its pharmacokinetic and pharmacodynamic profile, including increased serum half-life, enhanced stability, reduced immunogenicity, and improved solubility.[1] This document provides detailed application notes and protocols for the site-specific modification of proteins using Amino-PEG12-alcohol, a hydrophilic linker with a terminal amino group for conjugation and a hydroxyl group for potential further derivatization.[2][3]

These protocols focus on two highly specific and versatile enzymatic methods: Sortase-mediated ligation (SML) and Transglutaminase (TGase)-catalyzed conjugation. Additionally, a chemical approach targeting the N-terminus of a protein is described. While specific quantitative data for this compound is limited in published literature, this guide provides robust protocols and representative data based on the use of similar amino-PEG reagents. Optimization for your specific protein and application is recommended.

Key Applications

-

Prolonging Plasma Half-Life: Increasing the hydrodynamic radius of a protein to reduce renal clearance.[4]

-

Reducing Immunogenicity: Masking potential epitopes on the protein surface.[4]

-

Enhancing Stability: Protecting the protein from proteolytic degradation.

-

Improving Solubility: The hydrophilic nature of the PEG chain can improve the solubility of aggregation-prone proteins.

Quantitative Data Summary

The following tables summarize representative quantitative data for site-specific PEGylation using amino-PEG reagents. Note that these values are illustrative and will vary depending on the protein, reaction conditions, and the specific PEG reagent used.

Table 1: Comparison of Site-Specific PEGylation Methods with Amino-PEG Reagents

| Method | Target Site | Typical Yield | Purity of Mono-PEGylated Product | Key Advantages | Key Disadvantages |

| Sortase-mediated Ligation | C-terminal LPXTG motif or N-terminal Glycine | >90% | >95% | Highly specific, mild reaction conditions. | Requires protein engineering to introduce recognition motif. |

| Transglutaminase-catalyzed Conjugation | Glutamine (Q) residues | 60-90% | >90% | Specific for accessible glutamine residues, can modify native proteins. | Specificity can be influenced by protein conformation. |

| N-terminal Reductive Amination | N-terminal α-amine | ~85% (for N-terminal specificity) | Variable, may produce some lysine-modified side products | Targets the unique N-terminus, pH control enhances specificity. | Potential for side reactions at lysine residues if pH is not optimal. |

Table 2: Characterization of a Model Protein (e.g., Interferon-beta) PEGylated with an Amino-PEG Reagent

| Parameter | Unmodified Protein | PEGylated Protein | Reference |

| Molecular Weight (SDS-PAGE) | ~22 kDa | Apparent MW > 30 kDa | |

| In Vitro Bioactivity | 100% | 50-70% of unmodified | |

| Serum Half-life (Animal Model) | ~10 hours | > 48 hours | |

| Immunogenicity (NABs) | Present | Reduced levels of Neutralizing Antibodies |

Experimental Protocols

Protocol 1: Site-Specific C-terminal PEGylation using Sortase-Mediated Ligation (SML)

This protocol describes the covalent attachment of this compound to the C-terminus of a target protein containing a Sortase A (SrtA) recognition motif (LPXTG). The amine group of the PEG reagent acts as a nucleophile, attacking the thioacyl intermediate formed between SrtA and the protein.

Materials:

-

Target protein with a C-terminal LPXTG-His6 tag (e.g., 1 mg/mL in Tris-HCl buffer)

-

This compound

-

Sortase A (SrtA), pentamutant for higher activity is recommended

-

Tris buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5)

-

Quenching buffer (50 mM Tris-HCl, 150 mM NaCl, 50 mM EDTA, pH 8.0)

-

IMAC (Immobilized Metal Affinity Chromatography) resin

-

Size-Exclusion Chromatography (SEC) column

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the target protein, this compound, and SrtA in Tris buffer. A typical molar ratio is 1:10:1 (Protein:PEG:SrtA).

-

Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle shaking. The reaction progress can be monitored by SDS-PAGE.

-

Quenching: Stop the reaction by adding the quenching buffer. The EDTA will chelate the Ca2+ ions, inactivating the SrtA.

-

Purification:

-

IMAC Purification: To remove the His-tagged SrtA and any unreacted protein, pass the reaction mixture over an IMAC resin. The PEGylated protein, which has lost its His-tag during the reaction, will be in the flow-through.

-

SEC Purification: To remove excess this compound, further purify the flow-through from the IMAC step using a size-exclusion chromatography column.

-

-

Characterization: Analyze the purified PEGylated protein by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to verify the covalent modification.

Protocol 2: Site-Specific Modification of Glutamine Residues using Transglutaminase (TGase)

This protocol utilizes microbial transglutaminase (mTGase) to catalyze the formation of a stable isopeptide bond between the γ-carboxamide group of a protein's glutamine residue and the primary amine of this compound.

Materials:

-

Target protein containing accessible glutamine residues (e.g., 1 mg/mL in phosphate buffer)

-

This compound

-

Microbial Transglutaminase (mTGase)

-

Phosphate buffer (50 mM sodium phosphate, 100 mM NaCl, pH 7.0)

-

Stop solution (e.g., 0.1 M hydroxylamine or a specific TGase inhibitor)

-

Ion-Exchange Chromatography (IEX) or Size-Exclusion Chromatography (SEC) column

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the target protein, this compound, and mTGase in phosphate buffer. A typical molar ratio is 1:20:1 (Protein:PEG:mTGase).

-

Incubation: Incubate the reaction mixture at 37°C for 1-3 hours. Monitor the reaction progress by SDS-PAGE.

-

Stopping the Reaction: Add the stop solution to inactivate the mTGase.

-

Purification: Purify the PEGylated protein from unreacted protein, PEG reagent, and enzyme using either IEX or SEC. The choice of method will depend on the isoelectric point and size differences between the components.

-

Characterization: Confirm the PEGylation and determine the site(s) of modification using SDS-PAGE and mass spectrometry-based peptide mapping.

Protocol 3: N-terminal Reductive Amination

This chemical method targets the α-amino group at the N-terminus of a protein. The reaction is performed at a slightly acidic pH to favor the reactivity of the N-terminal amine over the ε-amino groups of lysine residues.

Materials:

-

Target protein (e.g., 1 mg/mL in acetate buffer)

-

This compound (pre-activated with an aldehyde or ketone, or used in the presence of a coupling agent like EDC/NHS to react with a carboxylated protein)

-

Sodium cyanoborohydride (NaCNBH3)

-

Acetate buffer (100 mM sodium acetate, pH 5.0-6.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Dialysis or Size-Exclusion Chromatography (SEC) column

Procedure:

-